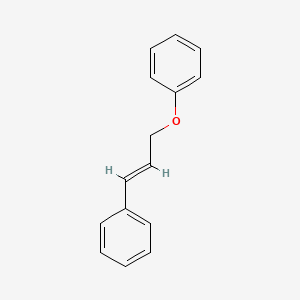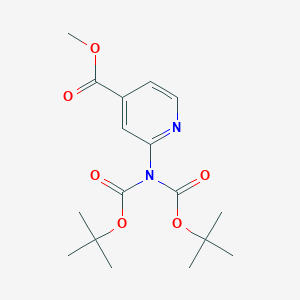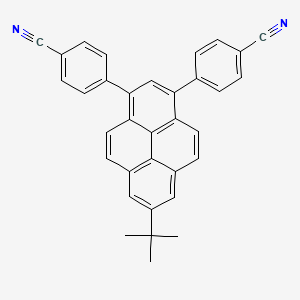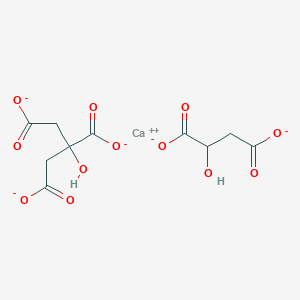
Cinnamyl phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnamyl phenyl ether is an organic compound with the molecular formula C₁₅H₁₄O. It is also known by its IUPAC name, (1E)-3-Phenoxy-1-propen-1-ylbenzene. This compound is characterized by the presence of a phenyl group attached to a cinnamyl group through an ether linkage. It is a colorless to pale yellow liquid with a pleasant floral odor, commonly used in the fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnamyl phenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a cinnamyl halide. The reaction typically occurs under basic conditions, using a strong base such as sodium hydride (NaH) to generate the phenoxide ion from phenol. The reaction proceeds via an S_N2 mechanism, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as silver oxide (Ag₂O) may also be used to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnamyl phenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamyl phenyl ketone.
Reduction: Reduction reactions can convert this compound to cinnamyl phenyl alcohol.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol and cinnamyl alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the cleavage of the ether bond.
Major Products
Oxidation: Cinnamyl phenyl ketone
Reduction: Cinnamyl phenyl alcohol
Substitution: Phenol and cinnamyl alcohol
Applications De Recherche Scientifique
Cinnamyl phenyl ether has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also employed in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of cinnamyl phenyl ether involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress. In terms of anti-inflammatory effects, this compound may modulate the activity of inflammatory mediators and signaling pathways.
Comparaison Avec Des Composés Similaires
Cinnamyl phenyl ether can be compared with other similar compounds, such as:
Cinnamaldehyde: Both compounds contain a cinnamyl group, but cinnamaldehyde has an aldehyde functional group instead of an ether linkage.
Cinnamyl alcohol: This compound has a hydroxyl group instead of an ether linkage, making it more polar and reactive.
Cinnamic acid: It contains a carboxylic acid group, which significantly alters its chemical properties and reactivity.
Uniqueness
This compound is unique due to its ether linkage, which imparts stability and resistance to hydrolysis compared to its alcohol and aldehyde counterparts. This stability makes it a valuable compound in various industrial and research applications.
Propriétés
Numéro CAS |
16519-25-8 |
|---|---|
Formule moléculaire |
C15H14O |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
[(E)-3-phenoxyprop-1-enyl]benzene |
InChI |
InChI=1S/C15H14O/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-12H,13H2/b10-7+ |
Clé InChI |
LLOUPYJHSJUFQI-JXMROGBWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/COC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[(2-Methyl-1,3-thiazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14123595.png)
![2-[[2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid](/img/structure/B14123614.png)

![(2R,4S)-1-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14123629.png)

![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)



![N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide](/img/structure/B14123657.png)
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

